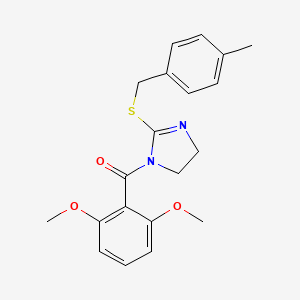
(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Compounds with similar structures, such as benzimidazole derivatives, have been studied for their antimicrobial activity
Mode of action
Without specific information on this compound, it’s hard to say exactly how it interacts with its targets. Similar compounds have been shown to have antimicrobial activity, suggesting they might interfere with essential processes in microbial cells .
Result of action
Similar compounds have shown antimicrobial activity, suggesting they might inhibit growth or kill microbial cells .
Biologische Aktivität
The compound (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of imidazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,6-dimethoxyphenyl derivatives with thioether and imidazole precursors. The process generally includes:
- Reagents : 2,6-dimethoxyphenyl compound, 4-methylbenzylthio derivative, and imidazole.
- Methodology : The reaction is often conducted under controlled temperature and solvent conditions to optimize yield and purity.
2.1 Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 19 | S. aureus |
| Compound C | 21 | B. subtilis |
Note: Values are indicative and derived from comparative studies on related imidazole compounds .
2.2 Anti-inflammatory Effects
Imidazole derivatives have also been evaluated for their anti-inflammatory properties. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways.
Case Study : A study evaluated the anti-inflammatory effects of similar imidazole compounds in animal models, showing a reduction in inflammatory markers and improvement in symptoms associated with inflammatory diseases .
2.3 Cardiovascular Effects
Some studies have focused on the cardiovascular implications of imidazole derivatives, particularly their interaction with imidazoline binding sites (IBS). These interactions can influence blood pressure regulation and heart rate.
Findings : Compounds with high affinity for IBS demonstrated a significant reduction in mean arterial pressure (MAP) in hypertensive rat models, suggesting potential use as antihypertensive agents .
The biological activity of this compound can be attributed to its ability to modulate various receptor systems:
- Imidazoline Receptors : Binding to IBS can lead to vasodilation and decreased blood pressure.
- Adrenergic Receptors : Interaction with alpha-adrenergic receptors may contribute to its cardiovascular effects.
4. Conclusion
The compound This compound exhibits promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy, anti-inflammatory treatments, and cardiovascular regulation highlight its significance in medicinal chemistry.
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-9-15(10-8-14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)5-4-6-17(18)25-3/h4-10H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICQWRCQIHSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













